molecular formula C18H22K2O8S2 B099602 beta-Estradiol 3,17-disulfate dipotassium salt CAS No. 17046-60-5

beta-Estradiol 3,17-disulfate dipotassium salt

Cat. No.: B099602
CAS No.: 17046-60-5
M. Wt: 471.6 g/mol
InChI Key: CRAJNJFKHRQXBQ-CMZLOHJFSA-N
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Description

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is a conjugated estrogen compound. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its selective inhibition of glutathione S-transferases, which are enzymes involved in detoxification processes .

Scientific Research Applications

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle it with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

Beta-Estradiol 3,17-disulfate dipotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly glutathione S-transferases . The nature of these interactions involves the selective inhibition of these enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by regulating gene transcription . It also impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen responsive elements in the genome, thereby regulating gene transcription . Additionally, it modifies epigenetic marks on DNA and histone proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,510-estratriene-3,17beta-diol disulfate dipotassium salt typically involves the sulfonation of estradiol. The reaction conditions include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Estradiol 3-sulfate sodium salt
  • Estrone 3-sulfate sodium salt
  • Estradiol 17-(beta-D-glucuronide) sodium salt

Uniqueness

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt is unique due to its dual sulfate groups, which enhance its water solubility and bioavailability. This makes it particularly useful in biological and medical research compared to other similar compounds .

Properties

InChI

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAJNJFKHRQXBQ-CMZLOHJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24KO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585143
Record name PUBCHEM_16219305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17046-60-5
Record name PUBCHEM_16219305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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